1,2-Dimethoxy-3-fluoro-5-iodobenzene
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Overview
Description
1,2-Dimethoxy-3-fluoro-5-iodobenzene is an aromatic compound with the molecular formula C8H8FIO2 It is characterized by the presence of methoxy, fluoro, and iodo substituents on a benzene ring
Preparation Methods
The synthesis of 1,2-Dimethoxy-3-fluoro-5-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,2-dimethoxy-3-fluorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and a temperature range of 0-25°C to ensure optimal yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters to maximize efficiency and purity.
Chemical Reactions Analysis
1,2-Dimethoxy-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in metal-catalyzed coupling reactions such as the Suzuki or Heck reactions, forming new carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a biphenyl derivative.
Scientific Research Applications
1,2-Dimethoxy-3-fluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-fluoro-5-iodobenzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
1,2-Dimethoxy-3-fluoro-5-iodobenzene can be compared with other halogenated and methoxylated benzene derivatives, such as:
1,2-Dimethoxy-4-fluorobenzene: Lacks the iodo group, resulting in different reactivity and applications.
1,3-Dibromo-5-fluoro-2-iodobenzene: Contains additional bromine substituents, leading to distinct chemical properties and uses.
Properties
Molecular Formula |
C8H8FIO2 |
---|---|
Molecular Weight |
282.05 g/mol |
IUPAC Name |
1-fluoro-5-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,1-2H3 |
InChI Key |
BORKJDIZRVQTMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)I)F)OC |
Origin of Product |
United States |
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